4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo-
Overview
Description
4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .
Mechanism of Action
Target of Action
The compound 5-((1H-Indol-3-yl)methylene)-2-thioxoimidazolidin-4-one, also known as 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo-, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The compound has been synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungal species . Several products demonstrated high activity, and some were determined to be potentially antifungal active agents .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- typically involves the condensation of an indole derivative with a thioxoimidazolidinone precursor. One common method includes the reaction of 1H-indole-3-carbaldehyde with 2-thioxo-4-imidazolidinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the indole or imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-imino-
- 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-oxo-
- 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-methyl-
Uniqueness
4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thioxo group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dihydroimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSXJURNLXDPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)N3)O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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